Cas no 2198049-23-7 (N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide)
N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-[3-[4-[2-(4-Chlorophenyl)acetyl]-1-piperazinyl]-3-oxopropyl]-2-propenamide
- N-[3-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-3-oxopropyl]prop-2-enamide
- N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide
- 2198049-23-7
- EN300-26577969
- Z1479051211
-
- Inchi: 1S/C18H22ClN3O3/c1-2-16(23)20-8-7-17(24)21-9-11-22(12-10-21)18(25)13-14-3-5-15(19)6-4-14/h2-6H,1,7-13H2,(H,20,23)
- InChI Key: DAUYQLQCFLUJAG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CC(N1CCN(C(CCNC(C=C)=O)=O)CC1)=O
Computed Properties
- Exact Mass: 363.1349693g/mol
- Monoisotopic Mass: 363.1349693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 496
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 69.7Ų
Experimental Properties
- Density: 1.251±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 658.8±55.0 °C(Predicted)
- pka: 14.57±0.46(Predicted)
N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26577969-0.05g |
N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide |
2198049-23-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide
Professional Introduction to N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide and CAS No. 2198049-23-7
N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by the CAS number 2198049-23-7, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features, particularly the presence of a piperazine ring and an acetyl-substituted phenyl group, make it a valuable candidate for further investigation in drug discovery.
The compound's molecular structure is characterized by a prop-2-enamide moiety, which is a key pharmacophore in many bioactive molecules. This functional group contributes to the compound's solubility and bioavailability, making it an attractive candidate for formulation into therapeutic agents. The piperazine ring, a common structural motif in medicinal chemistry, is known for its ability to interact with biological targets such as enzymes and receptors. In this case, the piperazine ring is substituted with a 3-oxopropyl group, which further enhances its potential for biological activity.
The acetyl-substituted phenyl group in the molecule adds another layer of complexity and functionality. This moiety can participate in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions. The presence of the 4-chloro substituent on the phenyl ring may also influence the compound's electronic properties and reactivity, making it a versatile scaffold for drug design.
Recent research in the field of medicinal chemistry has highlighted the importance of understanding the structural features of compounds like N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide. Studies have shown that the combination of specific functional groups can significantly impact the biological activity of a molecule. For instance, the piperazine ring and acetyl-substituted phenyl group together create a favorable environment for binding to biological targets, thereby enhancing the compound's potential as a therapeutic agent.
In addition to its structural features, the compound's physicochemical properties are also critical factors to consider in drug development. These properties include solubility, stability, and metabolic degradation rates. Understanding these characteristics can help researchers optimize the compound's formulation and delivery mechanisms. For example, modifications to improve solubility can enhance bioavailability, while adjustments to stability can extend the compound's shelf life.
TheCAS number 2198049-23-7 serves as a unique identifier for this compound, facilitating its recognition and classification in scientific literature and databases. This standardized identification system is essential for ensuring consistency and accuracy in research and development processes. By using CAS numbers, researchers can easily reference and cross-reference compounds across different studies and publications.
Current advancements in computational chemistry have enabled more efficient screening and design of bioactive molecules like N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide. Molecular modeling techniques allow researchers to predict how a compound will interact with biological targets at the atomic level. These predictions can guide experimental design and help identify potential lead compounds for further development.
The compound's potential applications in pharmaceuticals are vast. It could be explored as a precursor for more complex drug molecules or as an active ingredient in its own right. The versatility of its structural framework allows for modifications that could tailor its biological activity to specific therapeutic needs. For example, additional functional groups could be introduced to enhance binding affinity or selectivity for certain biological targets.
In conclusion, N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide is a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features, combined with its favorable physicochemical properties, make it an attractive candidate for further investigation. As computational methods continue to advance, researchers will be able to more efficiently explore the therapeutic possibilities of this compound and others like it.
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